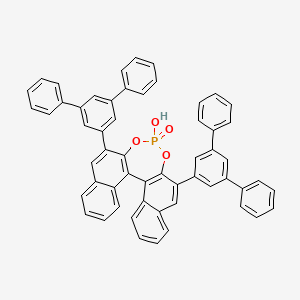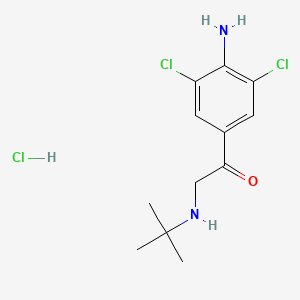
3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride
Vue d'ensemble
Description
3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the histamine H3 receptor, which plays an important role in the regulation of neurotransmitter release. This compound has been studied extensively for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Applications De Recherche Scientifique
Radioligand for Imaging Histamine H3 Receptors
The compound 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride, specifically its variant fluoroproxyfan, has been explored as a potential histamine H3 receptor ligand. It was labeled with 18F for clinical PET studies, indicating its potential in neuroimaging and the study of neurological conditions (Iwata et al., 2000).
Antimycotic Activity
Research has also been conducted on derivatives of this compound, particularly in the context of antimycotic activity. A series of compounds including this chemical structure were synthesized and showed preliminary antimycotic data, suggesting its potential in antifungal applications (Raga et al., 1992).
Structural Characterization and Synthesis
The compound has been a subject of research in the field of chemistry for its structural characterization. Studies have involved synthesizing and characterizing isomers with similar structural elements, contributing to a better understanding of its chemical properties and potential applications in various fields, including materials science (Kariuki et al., 2021).
Histamine H3-Receptor Antagonist
Research has also focused on developing derivatives of this compound as selective histamine H3-receptor antagonists. These compounds have been evaluated for their in vitro potency and potential as oral medications in vivo, suggesting their relevance in therapeutic applications (Stark et al., 1998).
Ionic Liquids and Basicity
A compound incorporating the 3-(1H-Imidazol-4-yl)propyl structure was synthesized for creating hydroxylic ionic liquids. These liquids exhibited interesting properties like rapid proton migration between basic centers, low glass transition temperature, and high conductivity, indicating their potential in various industrial applications (Shevchenko et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 3-(1H-Imidazol-4-yl)propyl di(p-fluorophenyl)methyl ether hydrochloride is the H3 histamine receptor . Histamine receptors are proteins that are primarily found in the brain and they play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as an antagonist at the H3 histamine receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of histamine at the H3 receptor, thereby modulating the release of various neurotransmitters.
Propriétés
IUPAC Name |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O.ClH/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18;/h3-10,12-13,19H,1-2,11H2,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHACRBDLUKTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017425 | |
| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
403601-83-2 | |
| Record name | 5-[3-[Bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride](/img/structure/B6593092.png)









![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)


